1-(2-(3-Methoxyphenyl)thiazolidine-3-carbonyl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-[2-(3-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-20-11-4-2-3-10(9-11)12-16(7-8-21-12)14(19)17-6-5-15-13(17)18/h2-4,9,12H,5-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHVJUGRDNNORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)C(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(3-Methoxyphenyl)thiazolidine-3-carbonyl)imidazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 307.37 g/mol. Its structure includes both thiazolidine and imidazolidinone moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.37 g/mol |
| IUPAC Name | 1-[2-(3-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving the reaction of thiazolidine derivatives with imidazolidinones. Typical synthetic routes include:
- Condensation Reactions : Combining thiazolidine and imidazolidinone precursors under acidic or basic conditions.
- Cyclization Techniques : Utilizing reagents that promote cyclization to form the desired heterocyclic structure.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazolidine derivatives have been shown to induce apoptosis in cancer cell lines such as HeLa, A549, and MCF-7 through both intrinsic and extrinsic pathways .
A comparative study revealed that certain thiazolidinones demonstrate IC50 values lower than established chemotherapeutics like irinotecan, indicating their potential as effective anticancer agents.
Anti-inflammatory Properties
Thiazolidine derivatives have also been investigated for their anti-inflammatory effects. For example, compounds within this class have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in macrophage cell lines . This suggests that this compound may possess similar anti-inflammatory capabilities.
Antidiabetic Effects
Research has highlighted the role of thiazolidines in enhancing insulin sensitivity and glucose uptake. Studies on related compounds demonstrated their ability to modulate metabolic pathways, effectively reducing hyperglycemia in diabetic models . This aspect positions this compound as a candidate for further exploration in diabetes management.
Case Studies
- Antiproliferative Studies : A study synthesized a series of thiazolidinone derivatives and evaluated their antiproliferative effects against various cancer cell lines. The most active compound showed a significant reduction in cell viability with an IC50 value lower than reference drugs.
- Metabolic Modulation : In high-carbohydrate diet-induced insulin-resistant mice, certain thiazolidinones improved metabolic parameters by decreasing blood glucose levels and enhancing insulin sensitivity . This suggests the potential utility of this compound in treating metabolic disorders.
Research Findings Summary
The biological activity of this compound is supported by various studies indicating its potential as an anticancer, anti-inflammatory, and antidiabetic agent. The dual heterocyclic nature of this compound allows it to interact with multiple biological targets, making it a promising candidate for further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a. Imidazolidinone Derivatives with Aromatic Substitutions
- 1-(3-Methoxyphenyl)imidazolidin-2-one (7d): This compound (from ) shares the 3-methoxyphenyl substitution but lacks the thiazolidine-carbonyl moiety. It exhibits moderate hydrogen-bonding capacity due to the imidazolidinone core and methoxy group. Its synthesis involves pallado-catalyzed reactions, yielding a 72% efficiency .
1-(3-Chlorophenyl)imidazolidin-2-one (7b) :
Substitution of methoxy with chloro enhances lipophilicity, as seen in . Chloro derivatives often exhibit stronger halogen bonding but lower solubility in polar solvents compared to methoxy analogs .
b. Thiazolidine-Containing Analogs
- 1-(3-chlorophenyl)-3-{2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}imidazolidin-2-one :
This compound () incorporates a thiazepane ring instead of thiazolidine. The sulfur-containing ring introduces conformational rigidity, which may influence binding to biological targets.
a. ALK Inhibitors (ZX-42 Series) :
The compound ZX-42 () shares the imidazolidin-2-one core but includes a pyrimidinylamino group and dimethylaminoethyl side chain. ZX-42 inhibits anaplastic lymphoma kinase (ALK), inducing apoptosis in cancer cells via mitochondrial pathways.
b. Antiproliferative Derivatives :
The trifluoromethyl-substituted imidazolidinone 117 () demonstrates how electron-withdrawing groups enhance metabolic stability. Its IC₅₀ values in cancer models are lower than non-fluorinated analogs, suggesting the target compound’s methoxy group may offer a balance between solubility and activity .
Physicochemical Properties
| Property | Target Compound | 1-(3-Methoxyphenyl)imidazolidin-2-one (7d) | ZX-42 (ALK Inhibitor) |
|---|---|---|---|
| Molecular Weight | ~350-400 (estimated) | 176.22 g/mol | 574.06 g/mol |
| LogP (Lipophilicity) | Moderate (~2.5-3.5)* | ~1.8 | ~4.2 |
| Hydrogen Bond Donors | 2 (imidazolidinone NH groups) | 2 | 3 |
| Synthetic Yield | Not reported | 72% | ~60-70% |
*Estimated based on thiazolidine and methoxyphenyl contributions.
Challenges :
- Limited data on metabolic stability and toxicity.
- Synthetic complexity compared to simpler imidazolidinones.
Further studies should focus on:
Biological Screening : ALK inhibition, antiproliferative assays.
Crystallographic Studies : To analyze hydrogen-bonding patterns (as in ).
Q & A
Q. What are the optimal synthetic routes for 1-(2-(3-Methoxyphenyl)thiazolidine-3-carbonyl)imidazolidin-2-one?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:
- Step 1 : Formation of the thiazolidine ring via cyclization of 3-methoxyphenyl-substituted thiourea intermediates with α-halo carbonyl compounds.
- Step 2 : Coupling the thiazolidine moiety with imidazolidin-2-one using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous DMF under nitrogen .
- Optimization : Yield improvements (up to 86%) are achieved by varying bases (NaHCO₃ vs. K₂CO₃) and reaction times (1.5–8 hours) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm regiochemistry of the methoxyphenyl group and carbonyl/thiazolidine connectivity. Aromatic protons typically resonate at δ 6.8–7.4 ppm, while the thiazolidine CH₂ groups appear at δ 3.2–4.1 ppm .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 3 ppm error) .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) confirm functional groups .
Q. How can purity and stability be assessed during storage?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation products. Impurity thresholds should adhere to pharmacopeial standards (e.g., ≤0.1% for individual unknowns) .
- Stability Testing : Store at –20°C under argon to prevent oxidation. Periodic NMR comparisons (e.g., every 6 months) detect decomposition .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT (intrinsic phasing) and SHELXL (refinement) are critical for solving small-molecule structures .
- Refinement : Apply anisotropic displacement parameters for non-H atoms. R1 values < 0.05 and wR2 < 0.15 indicate high precision. WinGX/ORTEP visualize thermal ellipsoids and hydrogen-bonding networks .
- Example : A related imidazolidinone derivative showed intermolecular N-H···O=C interactions stabilizing the crystal lattice .
Q. What computational strategies predict biological activity against kinase targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with EML4-ALK (PDB: 2XB7) to assess binding affinity. Focus on interactions between the thiazolidine carbonyl and kinase hinge region .
- MD Simulations : GROMACS simulations (100 ns) evaluate stability of ligand-receptor complexes. RMSD < 2.0 Å suggests favorable binding .
- SAR Insights : Substituents on the methoxyphenyl group (e.g., halogenation) enhance hydrophobic interactions in the ATP-binding pocket .
Q. How to analyze hydrogen-bonding patterns in its solid-state structure?
- Methodological Answer :
- Graph Set Analysis : Assign motifs (e.g., S (6) for intramolecular N-H···O bonds) using Mercury Software.
- Topology : Identify chains (C(4)) or rings (R₂²(8)) via Etter’s rules. For example, a related compound exhibited C(6) chains via N-H···O interactions .
Q. What assays evaluate its potential as an enzyme inhibitor?
- Methodological Answer :
- Kinase Inhibition : Use ADP-Glo™ assays (Promega) at 10 µM compound concentration. IC₅₀ values < 100 nM indicate high potency .
- Cellular Assays : MTT assays on H2228 lung cancer cells (72-hour exposure) assess antiproliferative effects. Normalize viability against DMSO controls .
Data Contradictions and Resolution
Q. How to reconcile discrepancies in biological activity across structural analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values of analogs (e.g., ZX-42 vs. tramadol derivatives). Variations often arise from methoxy group positioning affecting solubility or target engagement .
- Permeability Testing : Use Caco-2 monolayers to quantify Papp values. LogP > 3.0 correlates with poor aqueous solubility but enhanced membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
